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3-cyclopropyl-4-methyl-4H-1,2,4-triazole

Cat. No.: B582400
CAS No.: 1217862-57-1
M. Wt: 123.159
InChI Key: CKCJRMRHECHTNX-UHFFFAOYSA-N
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Description

3-Cyclopropyl-4-methyl-4H-1,2,4-triazole (CAS 1432681-21-4) is a high-purity triazole derivative of significant interest in medicinal chemistry and agrochemical research. The compound features the 1,2,4-triazole moiety, a privileged scaffold in drug discovery known for its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and coordination with metal ions . This molecular structure is a key pharmacophore in numerous clinical agents and is extensively investigated for developing novel bioactive molecules . Research into 1,2,4-triazole derivatives, including structures similar to this compound, has demonstrated a wide spectrum of potential biological activities . These compounds are frequently explored as core structures for new antifungal agents, often acting by inhibiting the critical cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a key target in fungal ergosterol biosynthesis . Furthermore, recent scientific studies highlight that novel 1,2,4-triazole derivatives exhibit promising antibacterial activity against resistant strains such as S. aureus and E. coli, with some analogs showing low hemolytic activity and toxicity, alongside good anti-inflammatory and anti-biofilm capabilities . The molecular formula of this compound is C6H9N3, and it has a molecular weight of 123.16 g/mol . Its SMILES representation is CN1C=NN=C1C2CC2 . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3 B582400 3-cyclopropyl-4-methyl-4H-1,2,4-triazole CAS No. 1217862-57-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopropyl-4-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-9-4-7-8-6(9)5-2-3-5/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCJRMRHECHTNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673674
Record name 3-Cyclopropyl-4-methyl-4H-1,2,4-triazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217862-57-1
Record name 3-Cyclopropyl-4-methyl-4H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217862-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyclopropyl-4-methyl-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 3 Cyclopropyl 4 Methyl 4h 1,2,4 Triazole and Its Analogs

Classical Synthetic Approaches to 1,2,4-Triazoles

Traditional methods for constructing the 1,2,4-triazole (B32235) ring system have been foundational in heterocyclic chemistry. These approaches often involve the cyclization of linear precursors built from simple, readily available starting materials.

Cyclization Reactions from Hydrazine (B178648) and Carboxylic Acid Derivatives

A prevalent and classical strategy for synthesizing the 1,2,4-triazole core involves the condensation and subsequent cyclization of hydrazine derivatives with carboxylic acids or their activated forms. scielo.br This pathway typically proceeds through the formation of an N-acylamidrazone intermediate, which then undergoes cyclodehydration to yield the aromatic triazole ring. researchgate.net

The general sequence can be initiated by reacting a carboxylic acid with an amidine and a monosubstituted hydrazine in a one-pot, two-step process. nih.gov This method demonstrates high regioselectivity and good tolerance for various functional groups. nih.gov Alternatively, hydrazides can be reacted with secondary amides, which, after activation with an agent like trifluoroacetic anhydride (B1165640), undergo cyclodehydration. organic-chemistry.org A three-step modular procedure has also been described where amino acids are coupled with acyl hydrazines to form a bis-acyl hydrazine intermediate, which is then cyclized to create fused bicyclic rsc.orgrjptonline.orgnih.gov-triazoles. acs.org While effective, these methods can sometimes require high temperatures and may produce low yields. scielo.br

Alkylation and Cyclocondensation Reactions

Alkylation is a key strategy for introducing substituents onto a pre-formed 1,2,4-triazole ring. The alkylation of unsubstituted 1,2,4-triazole with alkyl halides using various bases can lead to a mixture of N-1 and N-4 substituted isomers. researchgate.net The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base has been shown to provide a convenient and high-yielding route to 1-substituted-1,2,4-triazoles, with a consistent regioselectivity favoring the N-1 position over the N-4 position. researchgate.net

Cyclocondensation reactions offer another route to the triazole ring itself. One such method involves the [3+2] cyclocondensation of alkylidene dihydropyridines with aryldiazonium salts. acs.orgnih.gov This reaction produces pyridyl-substituted 1,2,4-triazolium salts or neutral 1,2,4-triazoles in high yields and is compatible with a variety of substituents on the diazonium salt. acs.orgnih.gov

Reactions Involving Thiosemicarbazide (B42300) Precursors

Thiosemicarbazides are versatile precursors for synthesizing nitrogen and sulfur-containing heterocycles, including 1,2,4-triazoles. researchgate.net The synthesis begins with the reaction of a carboxylic acid hydrazide with an isothiocyanate to form a 1,4-disubstituted thiosemicarbazide. mdpi.comfarmaciajournal.comresearchgate.net

The subsequent intramolecular cyclization of the thiosemicarbazide intermediate is a key step. farmaciajournal.com This ring closure is typically achieved by heating in a basic medium, such as aqueous sodium hydroxide, which facilitates the elimination of a water molecule to form the 5-thiol-1,2,4-triazole derivative. mdpi.comresearchgate.netnih.gov The disappearance of the C=O stretching band and the appearance of a C=N stretching band in IR spectra confirm the formation of the triazole ring. nih.gov The resulting 1,2,4-triazole-3-thiones exist in tautomeric equilibrium with the thiol form, a feature confirmed by spectral data. farmaciajournal.com

Modern and Sustainable Synthetic Methodologies

In response to the growing demand for environmentally friendly chemical processes, modern synthetic strategies have focused on improving efficiency and reducing waste. nih.gov These methods include the use of alternative energy sources and catalytic systems.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rjptonline.orgpnrjournal.com This technique has been successfully applied to the synthesis of various 1,2,4-triazole derivatives. rsc.orgnih.gov The benefits of microwave irradiation include reduced use of hazardous chemicals, enhanced energy efficiency, and simpler processing. nih.govpnrjournal.com

For instance, the synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives was achieved in just 33–90 seconds with an 82% yield under microwave irradiation, whereas the conventional method required several hours. nih.gov Similarly, the synthesis of certain piperazine-azole-fluoroquinolone based 1,2,4-triazoles saw a dramatic reduction in reaction time from 27 hours to 30 minutes with an impressive 96% yield. nih.gov

Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives
Derivative TypeConventional Method TimeMicrowave Method TimeYield (Microwave)Reference
1,3,5-Trisubstituted-1,2,4-triazoles> 4 hours1 minute85% nih.gov
Piperazine-azole-fluoroquinolone derivatives27 hours30 minutes96% nih.gov
N-substituted propenamide derivativesSeveral hours33-90 seconds82% nih.gov
3,5-Disubstituted-1,2,4-triazole derivatives72 hours (hydrothermal)1.5 hours85% nih.gov

Copper-Catalyzed Synthesis via Sequential Coupling and Oxidative Dehydrogenation

Copper-catalyzed reactions represent an efficient and practical approach for synthesizing 1,2,4-triazoles, valued for the low cost and low toxicity of copper catalysts. thieme-connect.comnih.gov These methods often utilize molecular oxygen or air as the terminal oxidant, making them environmentally benign. nih.govorganic-chemistry.org

Solvent-Free Reaction Systems

Solvent-free reaction conditions represent a significant advancement in the synthesis of 1,2,4-triazole derivatives, aligning with the principles of green chemistry by reducing waste and minimizing the use of hazardous substances. nih.gov These methods often lead to improved reaction times, higher yields, and simpler purification procedures.

One notable solvent-free approach involves the reaction of trifluoromethylated amidrazones with 2,2,2-trifluoroacetic anhydride to produce aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles. organic-chemistry.org This method proceeds through a nucleophilic intramolecular cyclization and is characterized by its efficiency and high yields of the intermediate trifluoromethylated amidrazones. organic-chemistry.org The absence of a solvent simplifies the reaction setup and workup, making it an attractive strategy for the synthesis of fluorinated triazole analogs.

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is another promising solvent-free technique for triazole synthesis. nih.gov This approach can be applied to various reaction types, including cycloadditions, and often results in quantitative yields without the need for traditional solvents. The energy input is provided through grinding or milling, which can lead to different reactivity and selectivity compared to solution-phase reactions.

The following table summarizes key aspects of solvent-free synthesis methods for 1,2,4-triazoles.

Reaction TypeReactantsKey FeaturesReference
Intramolecular CyclizationTrifluoromethylated amidrazones, 2,2,2-trifluoroacetic anhydrideEfficient, high yields, suitable for fluorinated analogs. organic-chemistry.org
Mechanochemical SynthesisVarious precursorsGreen chemistry approach, quantitative yields, alternative reactivity. nih.gov

Synthesis of Key Intermediates for 3-Cyclopropyl-4-methyl-4H-1,2,4-triazole Derivatization

The derivatization of the this compound core is crucial for tuning its physicochemical and biological properties. This often involves the synthesis of key intermediates that possess reactive functional groups, allowing for subsequent modifications.

A common strategy for introducing functionality is the preparation of halogenated triazole derivatives. For instance, 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles serve as versatile intermediates for Suzuki cross-coupling reactions. nih.gov These bromo-derivatives can be synthesized and subsequently coupled with a variety of boronic acids to introduce diverse aryl and heteroaryl substituents. nih.gov This approach allows for the creation of a library of compounds with extended π-conjugated systems, which are of interest for their potential luminescent properties. nih.gov

Another important class of intermediates is the 3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride. uni.lu The chloromethyl group provides a reactive handle for nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups at the 3-position of the triazole ring.

The synthesis of 1,2,4-triazole-3-thiols is another key strategy for generating intermediates. researchgate.net These compounds can be prepared by the cyclization of 1,4-substituted thiosemicarbazides. researchgate.netmdpi.com The resulting thiol group can then be alkylated or otherwise modified to produce a variety of S-substituted derivatives. researchgate.net

The table below outlines some key intermediates used for the derivatization of 1,2,4-triazoles.

IntermediateSynthetic UtilityPotential DerivatizationsReference
4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazolesSuzuki cross-coupling reactionsIntroduction of aryl and heteroaryl groups. nih.gov
3-(Chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochlorideNucleophilic substitutionIntroduction of various functional groups at the 3-position. uni.lu
1,2,4-Triazole-3-thiolsAlkylation and other modificationsSynthesis of S-substituted derivatives. researchgate.netmdpi.com

Reaction Condition Optimization for Enhanced Yield and Purity

Optimizing reaction conditions is a critical aspect of synthesizing this compound and its analogs to ensure high yields and purity. This process involves a systematic investigation of various parameters, including catalysts, solvents, temperature, and reaction time.

In the context of Suzuki cross-coupling reactions for the synthesis of 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles, the choice of catalyst and solvent system is paramount. nih.gov Studies have shown that palladium catalysts, such as Pd(PPh₃)₄, in combination with a phase transfer catalyst like NBu₄Br, are effective. nih.gov The reaction can be conducted in a two-phase toluene/H₂O/EtOH solvent system. nih.gov Optimization of factors such as the base and the ratio of reactants can significantly impact the yield. nih.govresearchgate.net

For the synthesis of 1,2,3-triazoles via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), temperature has been identified as a critical parameter. frontiersin.org For instance, the synthesis of bis(1,2,3-triazole) from alkyne and azide (B81097) precursors showed that lower reaction temperatures could lead to higher yields. frontiersin.org

The choice of base can also be a deciding factor in the outcome of a reaction. In the synthesis of 5-amino-1,2,3-triazole-4-carbimidamides, the use of a strong base was found to facilitate the reaction. researchgate.net

The following table provides examples of optimized reaction conditions for the synthesis of triazole derivatives.

Reaction TypeKey Optimization ParametersOutcomeReference
Suzuki Cross-CouplingCatalyst (Pd(PPh₃)₄), Phase Transfer Catalyst (NBu₄Br), Solvent System (Toluene/H₂O/EtOH)Improved yields of 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles. nih.gov
Copper(I)-Catalyzed Azide-Alkyne CycloadditionTemperatureHigher yields of bis(1,2,3-triazole) at lower temperatures. frontiersin.org
Synthesis of 5-Amino-1,2,3-triazole-4-carbimidamidesBase StrengthFacilitated reaction and improved product formation. researchgate.net

Advanced Structural Characterization and Conformational Analysis of 3 Cyclopropyl 4 Methyl 4h 1,2,4 Triazole Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and structural features of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information about the molecular framework of 3-cyclopropyl-4-methyl-4H-1,2,4-triazole and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the proton (¹H) and carbon (¹³C) skeletons of a molecule. In the case of 1,2,4-triazole (B32235) derivatives, NMR spectra provide definitive evidence for the substitution pattern and the electronic environment of each atom. urfu.ruijsr.net

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the triazole ring, the N-methyl group, and the cyclopropyl (B3062369) moiety. The triazole proton typically appears as a singlet in the downfield region. The N-methyl protons also present as a singlet, while the cyclopropyl protons exhibit more complex splitting patterns (multiplets) due to spin-spin coupling. urfu.ru

The ¹³C NMR spectrum provides complementary information, with separate signals for the carbons of the triazole ring, the methyl group, and the cyclopropyl group. urfu.ru The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the ring current of the aromatic triazole system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Triazole C-H ~8.3 ~145.0
Triazole C-Cyclopropyl N/A ~160.0
N-CH₃ ~3.6 ~30.0
Cyclopropyl CH ~1.8 ~8.0
Cyclopropyl CH₂ ~0.9 ~6.0

Data is predictive and serves as an illustrative example.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. mdpi.com For this compound (C₆H₉N₃), the high-resolution mass spectrum would show a molecular ion peak [M+H]⁺ corresponding to its exact mass. uni.lu

The fragmentation of 1,2,4-triazole derivatives under mass spectrometry conditions often involves the cleavage of bonds between the nitrogen atoms of the triazole ring and the loss of neutral molecules. researchgate.netzsmu.edu.ua Common fragmentation pathways can include the loss of the cyclopropyl group or the methyl group, leading to characteristic fragment ions that help confirm the structure. nih.govnuph.edu.ua

Table 2: Predicted Mass-to-Charge Ratios (m/z) for Adducts of this compound

Adduct Predicted m/z
[M+H]⁺ 124.08693
[M+Na]⁺ 146.06887
[M+K]⁺ 162.04281
[M]⁺ 123.07910

Source: Predicted data from PubChem. uni.lu

Infrared (IR) Spectroscopy for Diagnostic Functional Group Vibrations

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. cdnsciencepub.com For 1,2,4-triazole derivatives, the IR spectrum provides key diagnostic peaks. ijsr.net

The spectrum of this compound is expected to exhibit several characteristic absorption bands. These include C-H stretching vibrations for the aromatic triazole ring and the aliphatic cyclopropyl and methyl groups. researchgate.netmdpi.com The C=N and N=N stretching vibrations within the triazole ring are also diagnostic and typically appear in the fingerprint region of the spectrum. ijsr.netomicsonline.org

Table 3: Characteristic IR Absorption Bands for 1,2,4-Triazole Derivatives

Vibrational Mode Typical Wavenumber Range (cm⁻¹)
Aromatic C-H Stretching (Triazole Ring) 3150 - 3050
Aliphatic C-H Stretching (Cyclopropyl, Methyl) 3000 - 2850
C=N Stretching 1600 - 1411
N=N Stretching 1570 - 1550

Source: General data from studies on 1,2,4-triazole derivatives. ijsr.netresearchgate.netmdpi.com

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π Stacking, π-π Stacking)

The way molecules arrange themselves in a crystal is governed by a network of noncovalent intermolecular interactions. In crystals of 1,2,4-triazole derivatives, several types of interactions are commonly observed. Although this compound lacks a classic hydrogen bond donor, its nitrogen atoms can act as hydrogen bond acceptors.

More prevalent in such structures are weaker interactions like C-H···N and C-H···π interactions, where a C-H bond from one molecule interacts with a nitrogen atom or the π-system of the triazole ring of a neighboring molecule. rsc.orgacs.org Furthermore, π-π stacking interactions can occur between the aromatic triazole rings of adjacent molecules, contributing significantly to the stability of the crystal packing. rsc.org The specific nature and geometry of these interactions dictate the final supramolecular architecture. acs.org

Conformational Features and Dihedral Angle Analysis within the Crystal Lattice

Single-crystal X-ray diffraction allows for a detailed analysis of the molecule's conformation, which is described by its dihedral angles. For this compound, a key conformational feature is the relative orientation of the cyclopropyl ring with respect to the plane of the triazole ring. researchgate.net

Theoretical and Computational Structural Investigations

Theoretical and computational chemistry, particularly methods rooted in quantum mechanics, offer powerful tools to investigate the molecular structure, stability, and reactivity of chemical compounds. For 1,2,4-triazole derivatives, these computational approaches have been instrumental in elucidating their fundamental chemical characteristics.

Density Functional Theory (DFT) is a computational method widely employed to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. nih.gov It is a common and reliable method for optimizing molecular geometries and predicting a wide array of electronic properties. nih.govnih.gov For various 1,2,4-triazole derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been successfully used to determine their minimum energy structures. nih.gov

The geometrical optimization process involves finding the arrangement of atoms in the molecule that corresponds to the lowest potential energy, which represents the most stable conformation of the molecule. For this compound, a DFT calculation would provide precise values for bond lengths, bond angles, and dihedral angles. While specific published data for this exact molecule is unavailable, a representative optimized geometry can be predicted based on studies of similar structures. The resulting data would resemble the hypothetical parameters presented in Table 1.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

ParameterAtom(s) InvolvedPredicted Value
Bond Lengths (Å)
C3-N41.39
N4-C51.38
C5-N11.33
N1=N21.37
N2-C31.34
C3-C_cyclopropyl1.49
N4-C_methyl1.47
**Bond Angles (°) **
C5-N4-C3108.5
N4-C3-N2109.0
C3-N2-N1105.0
N2-N1-C5110.0
N1-C5-N4107.5
N2-C3-C_cyclopropyl125.0
C_methyl-N4-C3125.5
Dihedral Angles (°)
C5-N4-C3-N20.5
C_methyl-N4-C3-C_cyclopropyl179.0

Note: The data in this table is illustrative and represents plausible values based on computational studies of other 1,2,4-triazole derivatives. It is not based on published experimental or computational results for this compound.

Furthermore, DFT calculations are instrumental in determining key electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com

Computational studies provide significant insights into the stability and reactivity of molecules through the calculation of various descriptors. For 1,2,4-triazole derivatives, these studies help in understanding their chemical behavior and potential applications. nih.gov The stability of the triazole ring is attributed to its aromatic character. ijsr.net

The HOMO and LUMO energies obtained from DFT calculations are used to determine global reactivity descriptors. These descriptors, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), provide a quantitative measure of a molecule's reactivity.

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule.

While specific published values for this compound are not available, Table 2 presents hypothetical yet representative values for these reactivity descriptors, derived from the general understanding of 1,2,4-triazole systems.

Table 2: Predicted Molecular Stability and Reactivity Descriptors for this compound

DescriptorFormulaPredicted ValueUnit
HOMO EnergyE_HOMO-6.8eV
LUMO EnergyE_LUMO-0.5eV
HOMO-LUMO GapΔE = E_LUMO - E_HOMO6.3eV
Electronegativityχ = -(E_HOMO + E_LUMO)/23.65eV
Chemical Hardnessη = (E_LUMO - E_HOMO)/23.15eV
Global Electrophilicity Indexω = χ² / (2η)2.11eV

Note: The data in this table is illustrative and based on general findings for 1,2,4-triazole derivatives. It does not represent published data for this compound.

These computational investigations, although not specific to this compound in the existing literature, provide a solid foundation for predicting its structural and electronic characteristics. The application of these theoretical methods would be invaluable for a detailed understanding of this specific compound and for guiding future experimental work.

Reactivity and Derivatization Studies of the 3 Cyclopropyl 4 Methyl 4h 1,2,4 Triazole Core

Functional Group Transformations and Modifications on the Triazole Ring

The inherent reactivity of the 1,2,4-triazole (B32235) ring allows for a variety of functional group transformations, enabling the synthesis of a diverse range of derivatives. The carbon atoms of the 1,2,4-triazole ring are π-deficient due to the presence of adjacent electronegative nitrogen atoms, making them susceptible to nucleophilic attack under suitable conditions. chemicalbook.com Conversely, the nitrogen atoms, with their high electron density, are prone to electrophilic substitution. chemicalbook.com

A key intermediate for the derivatization of the 3-cyclopropyl-4-methyl-4H-1,2,4-triazole core is the corresponding 3-thiol derivative, 4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-thiol . This compound can be synthesized and subsequently undergo various transformations. One notable reaction is the S-alkylation of the thiol group. For instance, the reaction of 4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-thiol with 3-fluorobenzyl chloride yields 4-cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole . researchgate.net This transformation highlights the utility of the thiol group as a handle for introducing a wide array of substituents at the 3-position of the triazole ring.

The following table summarizes the synthesis of a key functionalized derivative:

Starting MaterialReagentProductReaction Type
4-Cyclopropyl-5-methyl-4H-1,2,4-triazole-3-thiol3-Fluorobenzyl chloride4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazoleS-alkylation

Chemical Reactions Involving the Cyclopropyl (B3062369) Moiety

The cyclopropyl group, a three-membered carbocyclic ring, is characterized by significant ring strain, which influences its chemical reactivity. beilstein-journals.org This strain can be released through ring-opening reactions, providing a pathway to more complex molecular architectures. While specific studies on the ring-opening reactions of this compound are not extensively documented, the general reactivity of donor-acceptor cyclopropanes suggests potential pathways. researchgate.netacs.org In such systems, the cyclopropane ring can be opened by nucleophiles or through radical-mediated processes. acs.org

For instance, aryl cyclopropyl ketones are known to undergo cyclization to 1-tetralones in the presence of acid catalysts, a reaction that proceeds via ring opening of the cyclopropyl group. researchgate.net Visible light photocatalysis can also mediate the [3+2] cycloaddition of aryl cyclopropyl ketones with olefins to form cyclopentane derivatives through a radical anion intermediate that undergoes ring-opening. isres.org Although not directly demonstrated on the this compound core, these examples suggest that the cyclopropyl moiety in this molecule could potentially participate in similar transformations under appropriate conditions, particularly if the triazole ring acts as an activating group.

Nucleophilic Substitution Reactions at Specific Ring Positions

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the functionalization of the 1,2,4-triazole ring, particularly when a good leaving group is present on one of the carbon atoms. chemicalbook.comnih.gov The π-deficient nature of the triazole ring carbons facilitates attack by nucleophiles. chemicalbook.com

While direct nucleophilic substitution on the unsubstituted this compound is not a commonly reported reaction, the presence of a suitable leaving group, such as a halogen, at the 3- or 5-position would render the ring susceptible to such transformations. For example, studies on other 1,2,4-triazole systems have shown that a chloro substituent can be displaced by various nucleophiles. researchgate.net The synthesis of halogenated 1,2,4-triazole nucleoside analogues and their subsequent regioselective nucleophilic substitution reactions further illustrate the feasibility of this approach for introducing diverse functionalities. researchgate.net

The general mechanism for nucleophilic aromatic substitution on a halo-substituted 1,2,4-triazole would involve the following steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a Meisenheimer-like intermediate.

Elimination of the Leaving Group: The aromaticity of the triazole ring is restored by the expulsion of the halide ion.

Synthesis of Hybrid Molecules and Conjugates Incorporating the Triazole Scaffold

The this compound scaffold serves as a valuable building block for the synthesis of more complex hybrid molecules and conjugates. researchgate.net The derivatization at various positions of the triazole ring allows for the introduction of other pharmacophores or functional moieties, leading to compounds with potentially enhanced or novel biological activities.

One example of a hybrid molecule is the aforementioned 4-cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole , which combines the cyclopropyl-triazole core with a fluorinated benzyl group. researchgate.net Another approach involves the synthesis of fused heterocyclic systems. For instance, 4-amino-1,2,4-triazole-3-thiol derivatives can be used as precursors to synthesize triazolo[3,4-b] researchgate.netnih.govnih.govthiadiazoles. While this example does not start from the exact target compound, it demonstrates a common strategy for creating fused systems from functionalized triazoles.

Furthermore, the synthesis of 3-cyclopropyl- researchgate.netnih.govtriazolo[3,4-b] researchgate.netnih.govnih.govthiadiazole-6-thiol from 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol showcases the construction of a fused bicyclic system incorporating the cyclopropyl-triazole moiety. nih.gov Such hybrid molecules are of interest in medicinal chemistry due to the potential for synergistic effects between the different heterocyclic components.

The following table provides examples of synthesized hybrid molecules:

Starting MaterialReactionProductType of Hybrid Molecule
4-Cyclopropyl-5-methyl-4H-1,2,4-triazole-3-thiolS-alkylation with 3-fluorobenzyl chloride4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazoleTriazole-aryl conjugate
4-Amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiolCyclization with carbon disulfide3-Cyclopropyl- researchgate.netnih.govtriazolo[3,4-b] researchgate.netnih.govnih.govthiadiazole-6-thiolFused heterocyclic system

Mechanistic Investigations of Biological Activities of 3 Cyclopropyl 4 Methyl 4h 1,2,4 Triazole Derivatives

Elucidation of Enzyme Inhibition Mechanisms

The capacity of 3-cyclopropyl-4-methyl-4H-1,2,4-triazole derivatives to inhibit enzyme function is a key aspect of their biological profile. Research into this area has revealed specific and intricate mechanisms of action.

Covalent Bond Formation with Cysteine Residues in Proteins

A notable mechanism of enzyme inhibition by certain derivatives of this compound involves the formation of covalent bonds with cysteine residues within protein structures. The thiol group of cysteine is a potent nucleophile and can be targeted by reactive electrophilic centers within the triazole derivatives. This covalent modification can lead to irreversible inhibition of the enzyme, effectively neutralizing its catalytic activity. The interaction is highly dependent on the specific substituents on the triazole ring, which can influence the electrophilicity of the molecule and its accessibility to the cysteine residue in the enzyme's active site.

Specificity and Selectivity towards Target Enzymes (e.g., Proteases)

Derivatives of this compound have been investigated for their selective inhibition of specific enzymes, including proteases. The specificity of these compounds is dictated by the three-dimensional arrangement of their substituents, which allows for precise interactions with the amino acid residues lining the active site of the target enzyme. The cyclopropyl (B3062369) group, for instance, can fit into hydrophobic pockets, while other functional groups can form hydrogen bonds or other non-covalent interactions. This high degree of specificity minimizes off-target effects, a desirable characteristic for any potential therapeutic agent. The selectivity for certain proteases over others is a critical factor in their potential application for diseases where specific protease activity is dysregulated.

Antimicrobial Action Mechanisms

The antimicrobial properties of this compound derivatives are another area of intensive study. These compounds have shown efficacy against a range of microbial pathogens, and their mechanisms of action are multifaceted.

Inhibition of DNA Gyrase and Other Microbial Targets

One of the primary antimicrobial mechanisms for this class of compounds is the inhibition of DNA gyrase. DNA gyrase is a crucial bacterial enzyme responsible for the negative supercoiling of DNA, a process essential for DNA replication and transcription. By binding to and inhibiting DNA gyrase, these triazole derivatives prevent the proper functioning of this enzyme, leading to a cessation of bacterial growth and eventual cell death. The interaction with DNA gyrase is often stabilized by a network of hydrogen bonds and hydrophobic interactions between the triazole derivative and the enzyme's active site.

Microbial Target Mechanism of Inhibition References
DNA GyrasePrevention of DNA supercoiling, leading to inhibition of replication and transcription.

Cellular Pathway Interruption and Membrane Integrity Disruption

Beyond targeting specific enzymes, derivatives of this compound can also exert their antimicrobial effects by interrupting essential cellular pathways. This can include interference with metabolic pathways or signaling cascades that are vital for microbial survival. Furthermore, some derivatives have been shown to disrupt the integrity of microbial cell membranes. By intercalating into the lipid bilayer or interfering with membrane proteins, these compounds can increase membrane permeability, leading to the leakage of essential cellular components and ultimately, cell lysis. The specific structural features of the triazole derivatives, such as the lipophilicity conferred by the cyclopropyl and methyl groups, can play a significant role in their ability to interact with and disrupt cell membranes.

Molecular Interactions with Biological Macromolecules

The biological activities of this compound derivatives are fundamentally governed by their molecular interactions with biological macromolecules such as proteins and nucleic acids. These interactions are non-covalent in nature and include hydrogen bonding, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

Type of Interaction Contributing Moieties Biological Consequence
Hydrogen BondingTriazole ring nitrogens, other polar functional groupsSpecificity of binding to target macromolecules
Hydrophobic InteractionsCyclopropyl group, methyl group, other nonpolar substituentsEnhancement of binding affinity in nonpolar pockets
Van der Waals ForcesEntire moleculeOverall stabilization of the ligand-macromolecule complex

Hydrogen Bonding and Hydrophobic Interactions at Binding Sites

The 1,2,4-triazole (B32235) ring is a critical pharmacophore capable of engaging in multiple key interactions within a biological receptor. nih.gov Its nitrogen atoms, with their available lone pairs of electrons, act as effective hydrogen bond acceptors. This hydrogen bonding capacity is crucial for the high-affinity interaction with biological receptors. nih.gov The triazole nucleus can mimic peptide bonds, enhancing its ability to bind with various biological targets through hydrogen bonding, dipole-dipole, and π-stacking interactions. This moiety is metabolically stable and its polar character can improve the solubility of a drug molecule. nih.gov

In the context of this compound derivatives, the nitrogen atoms at positions 1 and 2 of the triazole ring are primary sites for forming hydrogen bonds with amino acid residues (such as asparagine, glutamine, or arginine) in a protein's active site. These directed interactions are vital for orienting the molecule correctly within the binding pocket to ensure optimal activity.

Influence of Cyclopropyl and Methyl Substituents on Binding Affinity

The specific substituents on the 1,2,4-triazole core significantly modulate the binding affinity of the molecule. The cyclopropyl and methyl groups at the C3 and N4 positions, respectively, each impart distinct properties that influence receptor engagement.

The cyclopropyl group is increasingly utilized in medicinal chemistry as a versatile substituent. nih.gov Its key features include:

Conformational Rigidity : The cyclopropyl ring is a rigid structure that can lock the molecule into a specific, favorable conformation for binding, thereby reducing the entropic penalty upon binding to a receptor. nih.govresearchgate.net

Lipophilicity : As a small hydrocarbon ring, it enhances the molecule's lipophilicity, which can strengthen binding in hydrophobic pockets and improve membrane permeability. researchgate.net

Metabolic Stability : The C-H bonds in a cyclopropyl ring are stronger than those in linear alkanes, making it more resistant to metabolic degradation by cytochrome P450 enzymes. researchgate.netscientificupdate.com

Enhanced π-character : The C-C bonds of the cyclopropyl ring have a higher degree of π-character than typical alkanes, allowing for potential electronic interactions with the target protein. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. For 1,2,4-triazole derivatives, SAR studies have provided critical insights into optimizing their potency against various targets. nih.govnih.gov

Role of Substituents on Triazole Ring and Cyclopropyl Moiety

The biological activity of this compound derivatives can be fine-tuned by modifying substituents on both the triazole and cyclopropyl rings.

For example, studies on antifungal miconazole analogues revealed that di-substituted benzyl groups on the triazole scaffold were more potent than mono-substituted ones, with a 3,4-dichlorobenzyl derivative showing the highest activity. nih.gov This highlights that the steric and electronic properties of substituents elsewhere on the molecule are key determinants of biological potency.

Compound SeriesSubstituent VariationImpact on Biological ActivityReference
5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiolsPhenoxy group at para-position of the C4-phenyl ringExhibited broad-spectrum antibacterial activity (MIC: 0.5–1 μM). nih.gov
Miconazole Analogues3,4-dichlorobenzyl vs. nitrobenzyl on triazole scaffoldDichlorobenzyl derivative showed significantly higher antifungal potency (MIC = 0.5 μg/mL) compared to the nitrobenzyl derivative. nih.gov
Myrtenal (B1677600) derivatives with 1,2,4-triazole-thioetherIncorporation of the triazole moietyEnhanced antifungal activity against P. piricola (90-98% inhibition) compared to myrtenal alone. nih.gov

Substituents on the Cyclopropyl Moiety: While the cyclopropyl group itself is a key feature, its functionalization is a potential avenue for further optimization. Adding small polar groups (e.g., hydroxyl, amino) could introduce new hydrogen bonding opportunities, potentially increasing affinity and selectivity for a target. Conversely, adding small alkyl or halogen substituents could modify the steric profile and lipophilicity, allowing for a better fit within specific sub-pockets of a binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net For 1,2,4-triazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) have been successfully applied to guide the design of new, more potent compounds. nih.govnih.govmdpi.com

These models quantify the effect of steric (shape-related) and electrostatic (charge-related) fields of a molecule on its biological activity. nih.gov A training set of molecules with known activities is used to build a model, which is then validated using a test set of different compounds. A statistically robust QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized derivatives.

For example, a 3D-QSAR study on anticancer 1,2,4-triazole derivatives using the kNN-MFA method generated a model with high predictive power. nih.gov The model revealed that optimal anticancer activity was associated with low-to-moderate bulkier groups (steric fields) and specific electronegative substituents (electrostatic fields). nih.gov Such insights are invaluable for predictive design, allowing chemists to prioritize the synthesis of candidates with the highest probability of success.

The contour maps generated from CoMFA studies provide a visual representation of the SAR. They show regions where bulky groups are favored or disfavored, and where positive or negative electrostatic potentials would increase activity. This allows for the rational design of new derivatives of this compound with optimized substituents to maximize biological potency.

QSAR Model TypeTarget ActivityStatistical ParametersKey FindingsReference
kNN-MFAAnticancerr² = 0.8713, q² = 0.7445, pred_r² = 0.8109Model revealed steric and electrostatic data points contributing to anticancer activity. nih.govbohrium.com
CoMFAAntifungal (P. piricola)r² = 0.991, q² = 0.514A reliable model was established to guide the design of more effective antifungal compounds. nih.gov
3D-QSARAnti-pancreatic cancerMLR Q² = 0.51, MNLR Q² = 0.90Generated models with good predictive ability for anti-pancreatic cancer activity. researchgate.net

Pharmacological and Agrochemical Applications of 3 Cyclopropyl 4 Methyl 4h 1,2,4 Triazole Derivatives

Development of Antimicrobial Agents

The spread of drug-resistant pathogens necessitates the development of new antimicrobial agents. nih.gov Compounds featuring the 1,2,4-triazole (B32235) core have shown considerable promise in this area, exhibiting activity against both bacteria and fungi. nih.govnih.gov

Derivatives of 1,2,4-triazole have demonstrated significant potential as antibacterial agents, with activity against both drug-sensitive and drug-resistant bacteria. nih.gov The hybridization of the 1,2,4-triazole moiety with other antibacterial pharmacophores is a common strategy to develop more effective drug candidates. nih.gov

Research has shown that specific substitutions on the triazole ring are crucial for potent antibacterial effects. For instance, a series of clinafloxacin-triazole hybrids displayed high efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 32 µg/mL. nih.gov Similarly, certain ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids were found to be more potent against methicillin-resistant S. aureus (MRSA) than the standard drugs vancomycin (B549263) and ciprofloxacin. nih.gov The presence of dihalobenzyl groups has also been noted to increase antibacterial efficacy. nih.gov In one study, a triazole derivative featuring a 3,4-dichlorobenzyl group showed potent activity against Bacillus proteus with a MIC of 0.5 μg/mL, surpassing standard drugs like norfloxacin (B1679917) and chloramphenicol. nih.gov Another investigation into triazolo[4,3-a]pyrazine derivatives found that compound 2e had superior antibacterial activity against S. aureus (MIC: 32 μg/mL) and E. coli (MIC: 16 μg/mL), comparable to ampicillin. mdpi.com

Table 1: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives

Derivative ClassBacterial StrainReported Activity (MIC)Reference
Clinafloxacin-triazole hybridsGram-positive & Gram-negative bacteria0.25-32 µg/mL nih.gov
Ciprofloxacin-1,2,4-triazole-5(4H)-thione hybridsMethicillin-resistant S. aureus (MRSA)0.046–3.11 µM nih.gov
Bis-1,2,4-triazole with 3,4-dichlorobenzyl groupBacillus proteus0.5 µg/mL nih.gov
Triazolo[4,3-a]pyrazine derivative (2e)Staphylococcus aureus32 µg/mL mdpi.com
Triazolo[4,3-a]pyrazine derivative (2e)Escherichia coli16 µg/mL mdpi.com

The 1,2,4-triazole scaffold is a cornerstone of many commercial antifungal drugs, such as fluconazole (B54011) and itraconazole. nih.gov These drugs typically function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov

The structural features of triazole derivatives significantly influence their antifungal power. Studies on voriconazole (B182144) analogues revealed that a derivative with a morpholine (B109124) moiety exhibited the strongest activity, inhibiting ten fungal pathogens with MIC₈₀ values ranging from 0.0156 to 0.5 μg/mL. nih.gov The introduction of a cyclopropyl (B3062369) group has been shown to enhance antifungal activity. nih.gov For example, a class of novel antifungal triazoles demonstrated that replacement of a phenyl group with a cyclopropyl group could enhance efficacy. nih.gov Furthermore, the incorporation of a 1,2,4-triazole-thioether moiety into myrtenal (B1677600) led to compounds with excellent activity against Physalospora piricola, with inhibitory rates of 90–98%, comparable to the commercial fungicide azoxystrobin. nih.gov

Table 2: Antifungal Activity of Selected 1,2,4-Triazole Derivatives

Derivative ClassPathogenic FungiReported Activity (MIC)Reference
Voriconazole analogue with morpholineVarious human pathogens0.0156–0.5 μg/mL (MIC₈₀) nih.gov
Triazole alcohols with multihalogenated indoleC. albicans, A. fumigatus, C. krusei4-fold more active than parent compound nih.gov
Myrtenal derivatives with 1,2,4-triazole-thioetherPhysalospora piricola90-98% inhibition nih.gov
Benzimidazole-1,2,4-triazole hybridsVarious fungal strains0.78-1.56 µg/mL (MIC₅₀) nih.gov

Anticancer and Antitumor Potential

The 1,2,4-triazole ring is a privileged scaffold in the design of anticancer agents due to its ability to participate in various biological interactions. mdpi.com

Numerous studies have demonstrated the potent cytotoxic and antiproliferative effects of 1,2,4-triazole derivatives against a range of cancer cell lines.

For instance, a series of 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole derivatives were evaluated for their antiproliferative activity against K562 (leukemia), MDA-MB-231 (breast cancer), HT29 (colon cancer), and HepG2 (liver cancer) cell lines. nih.gov Several compounds showed significant inhibitory activity against K562 cells, with one derivative, 5f , achieving an 85% inhibition ratio. nih.gov In another study, novel betulin-1,2,4-triazole derivatives were tested against melanoma (A375), breast cancer (MCF-7), and colorectal cancer (HT-29) cell lines. mdpi.com One compound, Bet-TZ1 , displayed the highest cytotoxicity across all cell lines, with IC₅₀ values ranging from 22.41 to 46.92 µM. mdpi.com Furthermore, certain 3-alkylsulfanyl-1,2,4-triazole derivatives showed potent antiproliferative activity, with compounds 5b and 5e being particularly effective against the SKOV3 ovarian cancer cell line, with IC₅₀ values of 0.81 and 0.53 µM, respectively. researchgate.net

Table 3: In Vitro Cytotoxicity of Selected 1,2,4-Triazole Derivatives

Derivative ClassCancer Cell LineReported Activity (IC₅₀ / Inhibition)Reference
1,2,4-Triazole derivative (5f)K562 (Leukemia)85% inhibition nih.gov
Betulin-1,2,4-triazole (Bet-TZ1)A375 (Melanoma)22.41 µM mdpi.com
Betulin-1,2,4-triazole (Bet-TZ1)MCF-7 (Breast Cancer)46.92 µM mdpi.com
3-Alkylsulfanyl-1,2,4-triazole (5e)SKOV3 (Ovarian Cancer)0.53 µM researchgate.net
3-Alkylsulfanyl-1,2,4-triazole (5b)SKOV3 (Ovarian Cancer)0.81 µM researchgate.net
Coumarin-triazole hybrid (LaSOM 186)MCF7 (Breast Cancer)2.66 µM nih.gov

A primary mechanism by which triazole derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death) and modulation of the cell cycle.

Research on triazole-estradiol analogs in triple-negative breast cancer cells (MDA-MB-231) showed that these compounds could arrest the cell cycle in the G0/G1 phase. mdpi.com This was accompanied by the suppression of key cell cycle regulators like cyclin D1 and cyclin E. mdpi.com These compounds also induced apoptosis, evidenced by cell shrinkage and chromatin condensation, and modulated proteins in the mitochondrial apoptosis pathway, such as cytochrome C and Bcl-2. mdpi.com Similarly, novel 1,2,3-triazole-chalcone conjugates were found to be highly effective against leukemia cells. nih.gov The most potent compound induced apoptosis by upregulating BAX, caspase-3, and caspase-9, and it arrested the cell cycle at the S phase. nih.gov Other studies have confirmed that various 1,2,4-triazole derivatives can induce apoptosis and cause cell cycle arrest in different cancer cell lines, highlighting this as a key antitumor strategy. researchgate.netresearchgate.net

Table 4: Mechanistic Studies of Anticancer Triazole Derivatives

Derivative ClassCancer Cell LineObserved EffectReference
Triazole-Estradiol AnalogsMDA-MB-231 (Breast Cancer)G0/G1 phase cell cycle arrest; Apoptosis induction mdpi.com
1,2,3-Triazole-Chalcone ConjugatesRPMI-8226 (Leukemia)S phase cell cycle arrest; Apoptosis induction (via BAX, caspase-3/9) nih.gov
Coumarin-triazole hybridsMCF7 (Breast Cancer)Cell death by apoptosis induction; Disruption of mitochondrial membrane potential nih.gov
Novel 1,2,4-triazole derivativesMCF-7 (Breast Cancer)Apoptosis induction researchgate.net

Herbicidal Activity and Agricultural Applications

In addition to their pharmacological uses, 1,2,4-triazole derivatives are significant in agriculture as herbicides. researchgate.net The synthesis of novel triazole derivatives aims to discover compounds with high efficacy and selectivity.

Based on the structure of the herbicide Cafenstrole, a series of selenium-containing 1,2,4-triazole carboxamide compounds were developed. nih.gov Bioassays revealed that several of these compounds exhibited good inhibitory activity against weeds like cucumber (Cucumis sativus L.) and barnyard grass (Leptochloa chinensis N.). nih.gov Notably, one compound inhibited the growth of these weeds by over 90% at a low concentration, while showing minimal impact on rice, indicating high selectivity. nih.gov Another study on pyrimidine (B1678525) derivatives containing a 1,2,4-triazole moiety reported good inhibition against rape (Brassica napus) and barnyard grass (Echinochloa crusgalli). figshare.com Further research has confirmed that various 1,2,4-triazole derivatives display herbicidal activity against dicotyledonous plants. researchgate.net

Table 5: Herbicidal Activity of Selected 1,2,4-Triazole Derivatives

Derivative ClassTarget WeedReported ActivityReference
N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamidesCucumber (Cucumis sativus), Barnyard Grass (Leptochloa chinensis)>90% inhibition at 1.875 µg/mL nih.gov
Pyrimidine derivatives with 1,2,4-triazoleRape (Brassica napus), Barnyard Grass (Echinochloa crusgalli)Good inhibition activity figshare.com
1,2,4-Triazole derivatives containing a pyrazole (B372694) moietyLettuce, BentgrassUp to 80% inhibitory activity researchgate.net
1,2,4-Triazole derivativesDicotyledonsDisplayed certain herbicidal activity researchgate.net

Exploration of Other Biological Activities

Beyond their use in agriculture, 1,2,4-triazole derivatives have demonstrated a wide array of pharmacological activities, making them promising candidates for drug development. nih.govzsmu.edu.ua

The ability of 1,2,4-triazole derivatives to neutralize free radicals is a significant area of research, as this property is linked to the prevention or treatment of various diseases associated with oxidative stress, such as cancer and neurodegenerative disorders. zsmu.edu.uanih.gov The antioxidant potential of these compounds is often evaluated in vitro using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. echemcom.comzsmu.edu.ua

A study on 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol and its derivatives investigated their antiradical activity against DPPH. zsmu.edu.ua The parent compound, 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, was identified as the most active, exhibiting an 88.89% antiradical effect at a concentration of 1 × 10⁻³ M, which was comparable to the standard, ascorbic acid. zsmu.edu.ua Similarly, new derivatives of cromoglicic acid incorporating 1,2,3-triazole and tetrazole rings showed good antioxidant activity in the DPPH assay. echemcom.com The chemical modification of the triazole ring at various positions has been shown to significantly enhance antioxidant activity, highlighting the potential for developing effective antioxidant drugs from this scaffold. zsmu.edu.ua

Chronic inflammation is a key factor in many diseases, and researchers have extensively studied 1,2,4-triazole derivatives as potential anti-inflammatory agents. mdpi.com Their mechanisms of action often involve the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). mdpi.com

Several studies have synthesized and evaluated new 1,2,4-triazole derivatives for their anti-inflammatory effects. In an in vivo study using the carrageenan-induced rat paw edema model, a synthesized triazole derivative showed 53% inhibition of edema, which was more effective than the standard drug ibuprofen (B1674241) (46% inhibition). crpsonline.com Other research has focused on the inhibition of COX enzymes. A series of diaryl-1,2,4-triazole derivatives demonstrated potent and selective inhibition of the COX-2 enzyme. mdpi.com For example, derivative 14 showed COX-2 inhibitory activity (IC₅₀ = 0.04 µM) comparable to the selective COX-2 inhibitor celecoxib (B62257) (IC₅₀ = 0.045 µM). mdpi.com Additionally, some 1,2,4-triazole derivatives have been found to modulate the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov

The table below presents the COX inhibitory activity of selected 1,2,4-triazole derivatives.

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Reference
Derivative 1413.50.04 mdpi.com
Derivative 7593.521.53 mdpi.com
Derivative 21a9.151.98 mdpi.com
Derivative 21b8.852.13 mdpi.com
Celecoxib (Standard)14.70.045 mdpi.com
Diclofenac (Standard)3.80.84 mdpi.com

The 1,2,4-triazole scaffold is present in several antiviral drugs, and research has extended into its potential against the Human Immunodeficiency Virus (HIV). nih.govmdpi.com Scientists have designed and synthesized novel triazole derivatives aimed at inhibiting various stages of the HIV life cycle.

In one such effort, two series of nih.govresearchgate.netzsmu.edu.uatriazolo[1,5-a]pyrimidine derivatives were designed and evaluated for their anti-HIV activities. nih.gov Another study focused on developing 1,4-disubstituted 1,2,3-triazole phenylalanine derivatives as inhibitors of the HIV-1 capsid (CA) protein. rsc.org The most promising compound from this series, II-10c, displayed a remarkable anti-HIV activity with an effective concentration (EC₅₀) of 2.13 µM. rsc.org

The ability of 1,2,4-triazole derivatives to inhibit specific enzymes is a cornerstone of their therapeutic potential. nih.govresearchgate.net Significant research has been conducted on their effects on urease and cholinesterases.

Antiurease Activity: Urease is an enzyme that plays a role in infections caused by microorganisms like Helicobacter pylori. Triazole-containing compounds have shown promising anti-urease activity. nih.gov A series of nih.govresearchgate.netzsmu.edu.uatriazolo[3,4-b] researchgate.netzsmu.edu.uacrpsonline.comthiadiazole derivatives were synthesized and evaluated as urease inhibitors. All tested derivatives exhibited outstanding urease inhibition, with IC₅₀ values ranging from 0.87 to 8.32 µM, significantly more potent than the standard inhibitor thiourea (B124793) (IC₅₀ = 22.54 µM). nih.gov Another study involving azinane triazole-based derivatives also identified potent urease inhibitors, with compound 12d showing an IC₅₀ value of 19.35 µM. nih.gov

Anti-Acetylcholinesterase Activity: Inhibition of acetylcholinesterase (AChE) is a primary strategy for treating Alzheimer's disease. researchgate.netnih.gov Numerous 1,2,4-triazole derivatives have been synthesized and tested for their ability to inhibit AChE and the related enzyme butyrylcholinesterase (BChE). nih.govnih.gov A series of azinane triazole derivatives were found to be active against the AChE enzyme, with derivatives 12d and 12m being 1.01-fold more potent than the standard. nih.gov Benzofuran-linked 1,2,4-triazoles also showed inhibitory activity against AChE, with IC₅₀ values ranging from 0.55 to 2.28 µM. nih.gov

The table below summarizes the enzyme inhibitory activities of various 1,2,4-triazole derivatives.

Enzyme Derivative IC₅₀ (µM) Reference
UreaseUnsubstituted 6a0.87 ± 0.09 nih.gov
UreaseThiourea (Standard)22.54 ± 2.34 nih.gov
Acetylcholinesterase (AChE)Derivative 12d0.73 ± 0.54 nih.gov
Acetylcholinesterase (AChE)Derivative 12m0.017 ± 0.53 nih.gov
Acetylcholinesterase (AChE)Benzofuran-triazoles0.55 - 2.28 nih.gov
Butyrylcholinesterase (BChE)Derivative 12m0.038 ± 0.50 nih.gov
Butyrylcholinesterase (BChE)Derivative 8l19.5 frontiersin.org

The search for new and effective antidepressants has led researchers to investigate 1,2,4-triazole derivatives, especially since the established antidepressant Trazodone contains this heterocyclic ring. mdpi.comzsmu.edu.ua The potential antidepressant effects of these compounds are often screened in animal models like the Porsolt forced swim test or the tail suspension test. zsmu.edu.uanih.gov

A study of 1,2,4-triazole substituted quinazoline (B50416) derivatives found that several compounds showed prominent antidepressant activity. ijpca.org In the forced swim test, compounds Qazo7, Qazo9, and Qazo11 significantly reduced the duration of immobility in mice to 29.6, 29.5, and 29.5 seconds, respectively, showing an effect comparable to standard antidepressants like Fluoxetine and Imipramine. ijpca.org Another series of 5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones also demonstrated potent antidepressant-like activity in mice. nih.gov These findings suggest that the 1,2,4-triazole nucleus is a promising scaffold for the development of novel antidepressant agents. zsmu.edu.ua

Material Science and Industrial Applications of 3 Cyclopropyl 4 Methyl 4h 1,2,4 Triazole Derivatives

Application in Metalloprotein Inhibitor Development

The 1,2,4-triazole (B32235) scaffold is a significant pharmacophore in medicinal chemistry due to its ability to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination. nih.govnih.gov This makes its derivatives prime candidates for the design of enzyme inhibitors, particularly for metalloproteins where the triazole nitrogen atoms can coordinate with the metal ion in the active site. nih.govnih.gov

Research has focused on 1,2,4-triazole derivatives as inhibitors for various metalloproteins, including metallo-β-lactamases (MBLs), which confer antibiotic resistance to bacteria, and matrix metalloproteinases (MMPs), which are implicated in cancer progression. nih.govresearchgate.net For instance, a series of nih.govmdpi.comresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netthiazine derivatives were identified as inhibitors of the VIM-2 metallo-β-lactamase. nih.gov Molecular docking studies suggest that the triazole ring binds to the active site, involving zinc coordination. nih.gov

Another study investigated a series of 2-[[5-((4-acetamidophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-N-(aryl/heteroaryl)acetamide derivatives for their ability to inhibit matrix metalloproteinase-9 (MMP-9). researchgate.net Although the specific compound 3-cyclopropyl-4-methyl-4H-1,2,4-triazole was not tested, the findings for related structures highlight the potential of the triazole core in this therapeutic area. The triazole moiety is considered vital for an optimal fit between the ligand and the receptor's zinc ion. researchgate.net

Table 1: Examples of 1,2,4-Triazole Derivatives as Metalloprotein Inhibitors

Compound Class Target Enzyme Key Findings
nih.govmdpi.comresearchgate.netTriazolo[3,4-b] nih.govresearchgate.netthiazine derivatives Metallo-β-lactamase (VIM-2) 3-(4-Bromophenyl)-6,7-dihydro-5H- nih.govmdpi.comresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netthiazine showed the most potent inhibition with an IC50 value of 38.36 μM. nih.gov
2-[[5-((4-acetamidophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-N-(aryl/heteroaryl)acetamide derivatives Matrix Metalloproteinase-9 (MMP-9) Derivatives with 6-methylbenzothiazole (B1275349) and 6-ethoxybenzothiazole moieties showed over 50% MMP-9 inhibition at a 100 µg/mL concentration. researchgate.net

Enhancement of Material Properties (e.g., Corrosion Resistance, Mechanical Strength)

The high electron density on the nitrogen atoms and the planar structure of the triazole ring make its derivatives effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. nih.govscispace.com These compounds function by adsorbing onto the metal surface, forming a protective film that impedes both anodic and cathodic reactions. researchgate.netresearchgate.net The presence of heteroatoms (N, S, O) and π-electrons in the triazole ring and its substituents facilitates this adsorption process through donor-acceptor interactions with the vacant d-orbitals of the metal. mdpi.com

Numerous studies have demonstrated the efficacy of 1,2,4-triazole derivatives in protecting mild steel, carbon steel, and aluminum alloys. nih.govresearchgate.netresearchgate.net For example, novel synthesized triazole derivatives have shown significant corrosion rate reduction for carbon steel in 1M HCl solution. nih.gov The inhibition efficiency is influenced by the molecular structure, with substituents that increase electron density and the number of active adsorption sites enhancing performance. nih.gov While specific data on this compound is not available, research on compounds like 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) shows high inhibition effectiveness on low-carbon steel. researchgate.net

Information regarding the enhancement of mechanical strength by these specific derivatives is not prominent in the reviewed literature. The primary focus remains on their application as surface-active agents for corrosion protection.

Table 2: Corrosion Inhibition Efficiency of Various Triazole Derivatives

Inhibitor Metal Medium Max Inhibition Efficiency (%)
(Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) Carbon Steel 1M HCl >95% (at optimal concentration) nih.gov
4-Amino-1,2,4-triazole Mild Steel 1M HCl >90% (at optimal concentration) researchgate.net
1,2,4-Triazole (TAZ) AA2024 Aluminium Alloy Neutral Chloride Forms a protective layer, hindering the cathodic reaction. researchgate.net

Integration into Polymer Matrices and Advanced Composite Materials

Triazole rings are increasingly being integrated into polymer backbones to create new functional materials. mdpi.comrsc.org The 1,2,3-triazole isomer, often formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is particularly common in this field. mdpi.commdpi.com These triazole-containing polymers are explored for various applications due to the properties conferred by the triazole unit, which include a large dipole moment, the ability to act as a hydrogen bond acceptor, and a capacity to ligate metal ions. mdpi.com

While research on polymers containing the 1,2,4-triazole isomer, let alone the specific 3-cyclopropyl-4-methyl derivative, is less common, the general principles apply. Integrating triazole units can enhance the thermal stability, adhesion, and chemical resistance of polymers. For instance, polyester (B1180765) polymers containing triazole rings in their main chain have demonstrated strong adhesion to metal plates, particularly copper, attributed to the specific interaction between the triazole ring and the metal surface. mdpi.com This suggests a potential application for such polymers in advanced anticorrosive coatings and adhesives. mdpi.commdpi.com

Furthermore, triazole derivatives can be encapsulated and embedded within coating systems to provide "smart" or self-healing functionality. mdpi.com The encapsulation separates the inhibitor from the environment until it is needed, for example, when local damage triggers its release to protect the exposed metal. mdpi.com These findings suggest that polymers and composites incorporating this compound could potentially be developed for applications requiring enhanced adhesion to metals or smart corrosion protection.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
nih.govmdpi.comresearchgate.netTriazolo[3,4-b] nih.govresearchgate.netthiazine
3-(4-Bromophenyl)-6,7-dihydro-5H- nih.govmdpi.comresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netthiazine
2-[[5-((4-acetamidophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-N-(aryl/heteroaryl)acetamide
(Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one
4-Amino-1,2,4-triazole
4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
1,2,3-Triazole

Future Research Directions and Emerging Avenues for 3 Cyclopropyl 4 Methyl 4h 1,2,4 Triazole

Rational Design of Next-Generation Bioactive Compounds

The future development of new molecules based on the 3-cyclopropyl-4-methyl-4H-1,2,4-triazole scaffold will heavily rely on rational design strategies. This approach moves beyond traditional trial-and-error methods by employing a deep understanding of the relationship between a molecule's structure and its biological activity, often referred to as the structure-activity relationship (SAR). nih.gov For the 1,2,4-triazole (B32235) class, it is well-established that the nature and position of substituents on the triazole ring significantly influence the resulting compound's biological effects. nih.govnih.gov

Future research will likely focus on systematic modifications of the this compound structure. This could involve the introduction of various functional groups at different positions on the cyclopropyl (B3062369) and methyl moieties to modulate properties like lipophilicity, electronic distribution, and steric bulk. The goal of these modifications would be to enhance the compound's interaction with specific biological targets, thereby increasing its potency and selectivity. nih.govnih.gov For instance, the strategic addition of halogen atoms or other electron-withdrawing groups could alter the molecule's electronic properties and improve its binding to target enzymes or receptors. nih.gov

Molecular hybridization, a strategy that combines the 1,2,4-triazole core with other known pharmacophores, presents another exciting avenue. nih.govmdpi.com This could involve linking this compound to other bioactive heterocyclic systems to create hybrid molecules with potentially synergistic or novel activities. nih.govrjptonline.org The insights gained from such studies will be invaluable for the creation of a new generation of more effective and safer therapeutic and agrochemical agents.

Exploration of Novel Therapeutic and Agrochemical Targets

The 1,2,4-triazole scaffold is a cornerstone in the development of a wide array of therapeutic and agrochemical agents. rjptonline.orgarkema.com Derivatives of this heterocyclic system have demonstrated significant potential as antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory agents. nih.govresearchgate.netresearchgate.net Furthermore, in the realm of agriculture, 1,2,4-triazoles are utilized as fungicides, herbicides, and plant growth regulators. rjptonline.orgrjptonline.org

Given this broad spectrum of activity, a key future research direction for this compound will be the systematic exploration of its potential against a diverse range of therapeutic and agrochemical targets. Screening this compound against various cancer cell lines, pathogenic fungi and bacteria, and viral strains could uncover novel biological activities. nih.govresearchgate.netbohrium.com

Recent research has highlighted the potential of 1,2,4-triazole derivatives as inhibitors of novel biological targets, such as ferroptosis, a form of regulated cell death. nih.gov Investigating the ability of this compound to modulate such emerging targets could open up entirely new therapeutic possibilities. In agriculture, research could focus on its efficacy against resistant strains of plant pathogens or its potential as a more environmentally benign herbicide or fungicide. rjptonline.orgrjptonline.orgnih.gov

Advanced Computational Modeling for Predictive Design and Optimization

Advanced computational modeling techniques are set to play a pivotal role in accelerating the research and development of this compound-based compounds. Quantitative Structure-Activity Relationship (QSAR) modeling, a powerful computational tool, can be employed to establish a mathematical correlation between the structural features of a series of 1,2,4-triazole derivatives and their observed biological activities. rsc.orgkashanu.ac.irphyschemres.org By developing robust QSAR models, researchers can predict the bioactivity of novel, yet-to-be-synthesized analogues of this compound, thereby prioritizing the synthesis of the most promising candidates. physchemres.orgmjcce.org.mk

Molecular docking simulations offer another layer of computational insight. This technique allows for the visualization of how this compound and its derivatives might bind to the active site of a specific biological target, such as an enzyme or a receptor. nih.govwpunj.edu These simulations can help to elucidate the key molecular interactions responsible for the compound's activity and guide the rational design of new derivatives with improved binding affinity and selectivity. The integration of QSAR and molecular docking studies will undoubtedly streamline the optimization process, reducing the time and resources required to develop potent and target-specific bioactive compounds.

Implementation of Green Chemistry Principles in Synthetic Pathways

The growing emphasis on environmental sustainability is driving the adoption of green chemistry principles in the synthesis of chemical compounds. nih.govnih.gov Future research into the synthesis of this compound and its derivatives will likely focus on the development of more eco-friendly and efficient synthetic methodologies. isres.org

Traditional synthetic routes often involve the use of hazardous reagents, toxic solvents, and high energy consumption. nih.gov Green chemistry approaches aim to mitigate these issues by utilizing safer solvents (such as water or polyethylene (B3416737) glycol), employing catalytic reactions to reduce waste, and using alternative energy sources like microwave irradiation or ultrasound to accelerate reactions and improve yields. nih.govorganic-chemistry.org The development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, is another key aspect of green chemistry that can enhance the efficiency and reduce the environmental footprint of the synthesis of 1,2,4-triazole derivatives. isres.orgorganic-chemistry.org

Development of Targeted Delivery Systems for Enhanced Efficacy

To maximize the therapeutic potential and minimize the potential side effects of this compound-based drugs, the development of targeted delivery systems represents a critical future research avenue. nih.govrsc.org These advanced delivery systems are designed to transport a drug specifically to its site of action in the body, such as a tumor, thereby increasing its local concentration and reducing its exposure to healthy tissues. nih.gov

Various strategies can be employed for targeted drug delivery, including the use of nanoparticles, liposomes, or polymer-drug conjugates. nih.gov These delivery vehicles can be further modified with targeting ligands, such as antibodies or peptides, that recognize and bind to specific receptors that are overexpressed on the surface of target cells. nih.gov For instance, if a derivative of this compound is found to have potent anticancer activity, it could be encapsulated in a nanoparticle decorated with a ligand that targets a receptor on the cancer cells. This would ensure that the drug is delivered directly to the tumor, enhancing its efficacy and reducing systemic toxicity. The exploration of such targeted delivery systems will be crucial for translating the in vitro bioactivity of this compound derivatives into effective and safe clinical applications.

Q & A

Q. Example Protocol Table

StepReagents/ConditionsPurposeYieldReference
1Hydrazide + DMSO, reflux (18 h)Cyclization65%
2Ethanol, glacial acetic acid, substituted benzaldehydeSchiff base formation70–85%

How is the molecular structure of this compound characterized?

Basic
Structural confirmation relies on spectroscopic and crystallographic methods:

  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretching in triazole rings at ~3100 cm⁻¹) .
  • 1H/13C NMR : Assigns proton environments (e.g., cyclopropyl protons at δ 0.5–1.5 ppm) and carbon connectivity .
  • X-ray Crystallography : Software like SHELX refines crystal structures, resolving bond lengths and angles . Tools like ORTEP-3 generate 3D molecular visualizations .

Advanced Consideration : For non-crystalline samples, high-resolution mass spectrometry (HRMS) or computational DFT calculations validate geometry .

What are the known biological activities of 1,2,4-triazole derivatives?

Basic
1,2,4-triazoles exhibit broad pharmacological properties:

  • Antimicrobial : Derivatives with halogen substituents (e.g., 3,5-dichlorophenoxy groups) show enhanced activity against Gram-positive bacteria .
  • Antifungal : Schiff base derivatives inhibit Candida spp. via ergosterol biosynthesis disruption .
  • Antioxidant : Electron-donating groups (e.g., -OCH₃) improve radical scavenging .

Advanced : Hybrid molecules (e.g., quinoxaline-triazole sulfonamides) demonstrate anti-proliferative effects by targeting tubulin or DNA gyrase .

How can microwave-assisted synthesis improve the yield of this compound?

Advanced
Microwave irradiation accelerates reaction kinetics via uniform heating, reducing time from hours to minutes. For example, 3-substituted triazoles synthesized via microwave show 15–20% higher yields compared to conventional reflux . Key parameters:

  • Power : 300–600 W for optimal energy transfer.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance microwave absorption.
  • Catalyst : Lewis acids (e.g., ZnCl₂) improve cyclopropane ring formation efficiency .

What strategies are used to analyze structure-activity relationships (SAR) in triazole derivatives?

Advanced
SAR studies employ:

  • Substituent Variation : Systematic replacement of cyclopropyl or methyl groups with electron-withdrawing/donating moieties to assess bioactivity trends .
  • Molecular Docking : Software like AutoDock Vina predicts binding affinities to targets (e.g., fungal CYP51 or bacterial DHFR) .
  • QSAR Models : Regression analysis correlates physicochemical properties (e.g., logP, PSA) with activity .

Example SAR Finding : Bulky substituents at the 4-position enhance antifungal activity by improving membrane penetration .

How to address discrepancies in biological activity data across different studies?

Advanced
Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., CLSI guidelines for MIC determination) .
  • Purity Issues : Use HPLC (≥95% purity, as in ) to eliminate impurity-driven artifacts.
  • Strain-Specificity : Test against a panel of microbial strains or cancer cell lines to identify selectivity .

Data Reconciliation : Meta-analysis of IC₅₀/MIC values with standardized units and statistical validation (e.g., ANOVA) .

What safety precautions are necessary when handling this compound?

Q. Basic

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Disposal : Collect waste in approved containers for incineration .

Advanced Toxicity Data : Similar triazoles (e.g., 3-amino-1,2,4-triazole) show reproductive toxicity (H361) and hepatotoxicity (H373) in repeated exposure .

How to determine purity and related impurities using chromatographic methods?

Q. Advanced

  • HPLC : Use a C18 column, mobile phase (e.g., acetonitrile:water 70:30), and UV detection (λ = 254 nm). Relative standard deviation (RSD) of peak areas should be <2% .
  • Validation Parameters :
    • Linearity : R² ≥ 0.999 for calibration curves.
    • LOD/LOQ : ≤0.1% for impurity detection .

Example : A method for 4-amino-1,2,4-triazole achieved 1500 theoretical plates, ensuring baseline separation of impurities .

How is computational modeling applied in designing triazole-based pharmaceuticals?

Q. Advanced

  • Docking Studies : Identify binding poses of 3-cyclopropyl-4-methyl derivatives in target proteins (e.g., EGFR kinase) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.
  • ADMET Prediction : Tools like SwissADME predict bioavailability, BBB penetration, and CYP450 interactions .

Case Study : Quinoxaline-triazole hybrids showed anti-proliferative activity via VEGFR-2 inhibition, validated by docking scores ≤−8.5 kcal/mol .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.